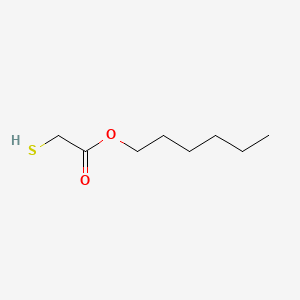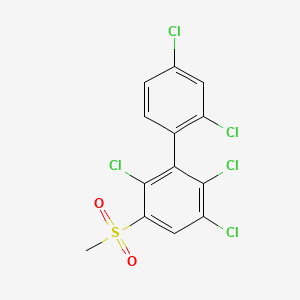
3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl
Descripción general
Descripción
3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is a metabolite of 2,2’,4,5,5’-pentachlorobiphenyl . It is available for purchase as a certified reference standard .
Synthesis Analysis
After the administration of 2,2’,4,5,5’-pentachlorobiphenyl (2,2’,4,5,5’-pentaCB) to intact rats, the concentration of 2,2’,4,5,5’-pentaCB in liver gradually decreased, whereas 3-methylsulfonyl (3-MeSO (2))-2,2’,4’,5,5’-pentaCB appeared in liver and remained detectable in liver for 6 weeks .Molecular Structure Analysis
The molecular formula of 3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl is C13H7Cl5O2S . The average mass is 404.523 Da and the monoisotopic mass is 401.860931 Da .Aplicaciones Científicas De Investigación
Formation and Characterization
3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl is formed as a metabolite during the biotransformation of PCBs. Research by Haraguchi et al. (1997) on the fecal excretion and tissue distribution of PCB metabolites in rats highlighted the formation of methylthio and methylsulfonyl derivatives, including 3-methylsulfonyl metabolites, which exhibited a high affinity for liver and adipose tissue (Haraguchi, Kato, Kimura, & Masuda, 1997).
Biological Effects
The environmental and biological effects of methylsulfonyl PCB metabolites have been a subject of concern. Letcher et al. (2002) explored the antiestrogenic effects of aryl methyl sulfone metabolites, including those similar to 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl, on estrogen receptor-dependent gene expression, indicating potential environmental endocrine disruption (Letcher, Lemmen, van der Burg, Brouwer, Bergman, Giesy, & van den Berg, 2002).
Analytical Detection and Characterization
The analytical detection and characterization of PCB metabolites, including 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl, is critical for understanding their environmental distribution and impact. Bergman, Jansson, and Bamford (1980) discussed the synthesis and mass spectrometric analysis of methylthio- and methylsulfonylpolychlorobiphenyls, providing insights into their chemical structures and fragmentation patterns, crucial for environmental monitoring and research (Bergman, Jansson, & Bamford, 1980).
Mecanismo De Acción
3-Methylsulfonyl-2,5,6,2’,4’-pentachlorobiphenyl plays a principal role in the induction of microsomal drug-metabolizing enzymes by 2,2’,4,5,5’-pentachlorobiphenyl . The increasing effects of 2,2’,4,5,5’-pentaCB both on the content of cytochrome P450 and on the activity of aminopyrine metabolizing enzyme in hepatic microsomes were not observed in the bile duct-cannulated rats, in which the phenobarbital treatment enabled the drug-metabolizing enzymes to be induced .
Propiedades
IUPAC Name |
1,2,4-trichloro-3-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)12(17)11(13(10)18)7-3-2-6(14)4-8(7)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWOFGBAESPSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164432 | |
| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149949-86-0 | |
| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylsulfonyl-2,5,6,2',4'-pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




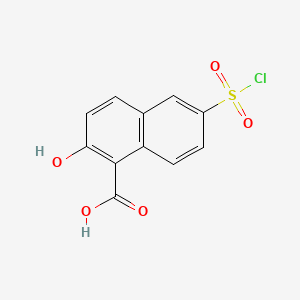
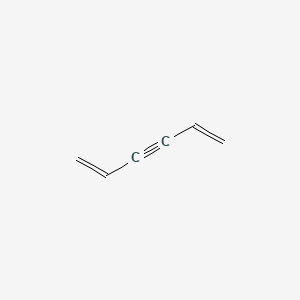
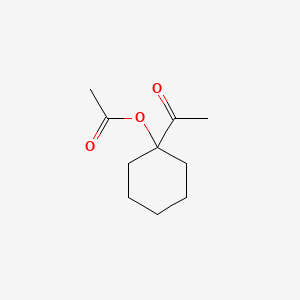


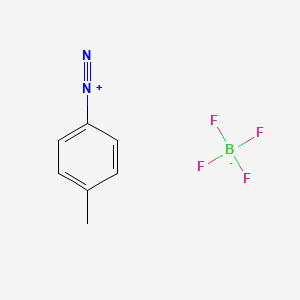
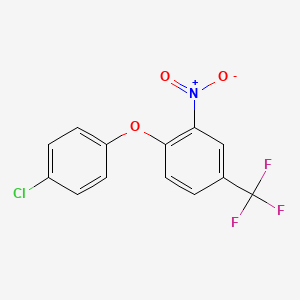
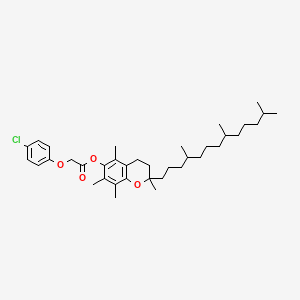
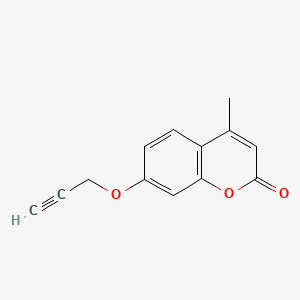
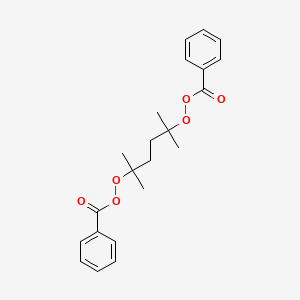
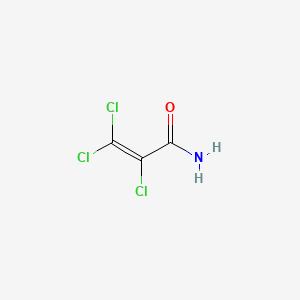
![Benzenesulfonic acid, 3-[(1,3-dioxobutyl)amino]-4-methoxy-](/img/structure/B1617344.png)
